C-Domain Selectivity Differentiates Bradykinin Potentiator B from Broad-Spectrum ACE Inhibitors
Bradykinin potentiator B exhibits a preferential interaction with the C-domain of somatic angiotensin-converting enzyme (ACE), a key differentiator from pan-domain ACE inhibitors like captopril or lisinopril [1]. While the biological consequence of C-domain versus N-domain inhibition is still under investigation, this biased interaction is a quantifiable structural feature. The reported inhibition constant (Ki) for BPP-B on ACE is 30 nM, with a corresponding IC50 value of 1.1 µM for the inhibition of rabbit lung ACE [1]. In contrast, the clinically utilized ACE inhibitor BPP-5a has a reported Ki of 400 nM against ACE . This indicates a >13-fold higher binding affinity for BPP-B. Furthermore, the in-class analog potentiator C is reported to inhibit rabbit lung ACE with an IC50 of 7.1 µM, making BPP-B approximately 6.5-fold more potent in this assay . This quantitative potency differential, combined with the domain-specific binding profile, establishes a clear rationale for selecting BPP-B when an experimental design requires potent, C-domain-biased ACE inhibition.
| Evidence Dimension | Inhibition of Angiotensin-Converting Enzyme (ACE) activity |
|---|---|
| Target Compound Data | Ki = 30 nM; IC50 = 1.1 µM |
| Comparator Or Baseline | BPP-5a (Ki = 400 nM); Potentiator C (IC50 = 7.1 µM) |
| Quantified Difference | BPP-B Ki is >13-fold lower (more potent) than BPP-5a; BPP-B IC50 is 6.5-fold lower than Potentiator C. |
| Conditions | Rabbit lung angiotensin-converting enzyme (ACE) inhibition assay |
Why This Matters
For researchers requiring potent and specific ACE inhibition, BPP-B provides a >13-fold advantage in binding affinity over the commonly used BPP-5a, and superior potency over the in-class analog Potentiator C, allowing for lower working concentrations and potentially cleaner pharmacological profiles in vitro.
- [1] UniProt Consortium. (2025). P01021 · BNP_GLOBL. UniProt Knowledgebase. View Source
